molecular formula C25H25NO5 B15030215 methyl 4-(2,4-diethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-(2,4-diethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B15030215
M. Wt: 419.5 g/mol
InChI Key: MNDHKTAUGWIJPU-UHFFFAOYSA-N
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Description

METHYL 4-(2,4-DIETHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyridine ring system, which is often associated with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2,4-DIETHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diethoxybenzaldehyde with 2-methyl-1H-indene-1,3(2H)-dione in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2,4-DIETHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 4-(2,4-DIETHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(2,4-DIETHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of proteins involved in cell signaling pathways, thereby exerting its pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures, known for their diverse biological activities.

    Pyridine Derivatives: Compounds with fused pyridine rings, often used in medicinal chemistry for their pharmacological properties.

Uniqueness

METHYL 4-(2,4-DIETHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is unique due to its specific structural features, which contribute to its distinct biological activities and potential applications. The presence of the diethoxyphenyl group and the fused indeno[1,2-b]pyridine ring system distinguishes it from other similar compounds.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

methyl 4-(2,4-diethoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C25H25NO5/c1-5-30-15-11-12-18(19(13-15)31-6-2)21-20(25(28)29-4)14(3)26-23-16-9-7-8-10-17(16)24(27)22(21)23/h7-13,21,26H,5-6H2,1-4H3

InChI Key

MNDHKTAUGWIJPU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C)OCC

Origin of Product

United States

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